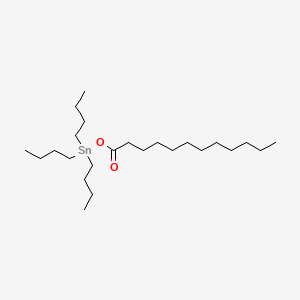

Tributyltin laurate

Description

Historical Trajectories of Organotin Chemistry Research

The field of organotin chemistry dates back to 1849 when Frankland successfully isolated diethyltin (B15495199) diiodide. lupinepublishers.comresearchgate.netlupinepublishers.comeuropub.co.uk However, the formal beginning of organotin chemistry is often attributed to Löwig's 1852 report on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds. lupinepublishers.comresearchgate.netlupinepublishers.comeuropub.co.ukanjs.edu.iq For nearly eight decades, the primary applications of these compounds were limited to stabilizers for transformer oils and vinyl plastics. lupinepublishers.comlupinepublishers.com

A significant resurgence in organotin chemistry occurred in the 1950s, largely driven by the work of van der Kerk and his colleagues in the Netherlands. lupinepublishers.comresearchgate.netlupinepublishers.comeuropub.co.uk Their research unveiled the potent biocidal properties of organotin compounds, leading to their widespread industrial application as PVC stabilizers, agrochemicals, biocides, and wood preservatives. lupinepublishers.comresearchgate.netlupinepublishers.comeuropub.co.uk By 1935, hundreds of publications on organotin chemistry had appeared, with key contributions from researchers like Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comresearchgate.netlupinepublishers.comeuropub.co.uk The 1960s marked another milestone with the discovery that the tin atom in organotin compounds could extend its coordination number beyond four. lupinepublishers.comresearchgate.netlupinepublishers.comeuropub.co.uk

Contextualizing Tributyltin Compounds within Environmental Science

Tributyltin (TBT) compounds, a class of organotin compounds, gained prominence for their biocidal efficacy, particularly as antifouling agents in marine paints. ontosight.aiwikipedia.orgcambridge.org The extensive use of TBT-based paints on ship hulls, a practice that began in the 1960s, led to the slow leaching of these compounds into the marine environment. wikipedia.orgmst.dk This continuous release was intended to prevent the growth of marine organisms on submerged surfaces, thereby improving vessel performance and durability. wikipedia.orgcambridge.org

However, the very toxicity that made TBT effective as an antifoulant also posed a significant threat to non-target marine organisms. ontosight.aiwikipedia.org The environmental persistence of TBT, coupled with its tendency to bioaccumulate, raised serious concerns within the scientific community. ontosight.aiwho.int The recognition of adverse effects, such as imposex (the imposition of male sexual characteristics on female snails), even at very low concentrations, highlighted the profound ecological impact of these compounds. ontosight.ai Consequently, many countries began to regulate the use of TBT in antifouling paints, marking a critical juncture in the environmental management of these chemicals. ontosight.aimst.dk

Research Paradigms for Organotin Species, with a Focus on Tributyltin Laurate

Research on organotin species, including this compound, has evolved to address their environmental and toxicological implications. A primary focus has been the development of sensitive and specific analytical methods to detect and quantify these compounds in various environmental matrices such as water, sediment, and biota. inchem.orgnih.gov Early methods included spectrophotometry and polarography, but these were often unsuitable for the trace amounts found in biological samples. nih.gov

Modern analytical techniques for organotin speciation commonly involve chromatography, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with various detection systems. nih.goveurofins.com.au These include flame photometric detection (FPD), mass spectrometry (MS), and inductively coupled plasma mass spectrometry (ICP-MS). eurofins.com.auanalchemres.org A significant challenge in GC analysis is the need for derivatization to make the organotin compounds sufficiently volatile for analysis. analchemres.org

Toxicological research has investigated the mechanisms of action of tributyltin compounds, revealing their effects on various biological processes. ontosight.ai Studies have explored their potential for endocrine disruption, immunotoxicity, and other adverse health effects in a range of organisms. ontosight.ai The research paradigm has shifted from simply identifying the presence of these compounds to understanding their fate, transport, and a wide range of biological effects in the environment. inchem.org

Scope and Methodological Approach of the Academic Review

This academic review focuses exclusively on the chemical compound this compound. The scope is strictly limited to the topics outlined in the subsequent sections of this article. The review will not include information on dosage or administration, nor will it delve into safety or adverse effect profiles.

The methodological approach involves a comprehensive synthesis of existing scientific literature. The information presented is drawn from a variety of authoritative sources to ensure a professional and scientifically accurate overview. The review is structured to provide a detailed examination of the chemical and physical properties of this compound, its industrial applications, analytical techniques for its determination, its environmental fate and transport, and its ecotoxicological impact. The content is presented with numerical headings for clarity and organization. Interactive data tables are provided to summarize key research findings.

Properties

IUPAC Name |

tributylstannyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;3*1-3-4-2;/h2-11H2,1H3,(H,13,14);3*1,3-4H2,2H3;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFZSMFXOBHQLV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184905 | |

| Record name | Tributyltin laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3090-36-6 | |

| Record name | Tributyltin laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3090-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyltin laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003090366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyltin laurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tributyltin laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyl(lauroyloxy)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Tributyltin Laurate

Synthetic Pathways for Tributyltin Laurate Production

The production of this compound primarily relies on two main synthetic strategies: esterification/transesterification reactions and direct synthesis from tributyltin oxide precursors. These methods offer versatile routes to obtaining the desired organotin ester.

Esterification and Transesterification Routes

Esterification is a fundamental and widely employed method for the synthesis of this compound. This process typically involves the reaction of a tributyltin-containing compound with lauric acid or its derivatives. For instance, tributyltin chloride can be reacted with lauric acid in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction towards the formation of this compound.

Transesterification offers an alternative pathway, wherein a different tributyltin ester is reacted with an ester of lauric acid, such as methyl laurate or ethyl laurate. masterorganicchemistry.comgoogle.comneptjournal.com This exchange of the ester group is often catalyzed by either an acid or a base. masterorganicchemistry.com The reaction equilibrium can be shifted towards the product side by removing one of the byproducts, such as a low-boiling-point alcohol. masterorganicchemistry.comgoogle.com Organotin compounds, including those related to tributyltin, have themselves been utilized as catalysts in transesterification processes for producing various esters, highlighting the catalytic activity of the tin center. google.comgoogleapis.comresearchgate.net

A study on the esterification of castor oil with lauric acid found that tributyltin (TBT) was an effective catalyst at temperatures below 200°C. researchgate.net This demonstrates the facility of forming such ester linkages in the presence of a tributyltin moiety.

Direct Synthesis from Tributyltin Oxide Precursors

A common and efficient method for producing this compound involves the direct reaction of bis(tributyltin) oxide (TBTO) with lauric acid. orgsyn.org This condensation reaction yields this compound and water as the sole byproduct. The removal of water, often through azeotropic distillation, is crucial for driving the reaction to completion. This method is advantageous due to the high reactivity of TBTO and the straightforward purification of the final product.

The synthesis of various organotin oxides, which are precursors for compounds like this compound, can be achieved by reacting powdered tin metal with an alcohol at elevated temperatures in the presence of an acidic catalyst. google.com For example, reacting tin powder with butanol can produce tributyltin oxide, which is then available for esterification with lauric acid. google.com

Chemical Transformations and Metabolites of this compound

Once released into the environment or within biological systems, this compound undergoes various chemical transformations, leading to the formation of several degradation products and metabolites. These processes are primarily driven by hydrolysis and photolysis.

Hydrolytic Degradation Products

Hydrolysis is a key degradation pathway for this compound, particularly under certain pH conditions. mst.dk The ester linkage in this compound is susceptible to cleavage by water, a process that can be accelerated under acidic or basic conditions. umweltbundesamt.at This hydrolytic cleavage results in the formation of the tributyltin cation ((C₄H₉)₃Sn⁺) and the laurate anion (C₁₁H₂₃COO⁻). umweltbundesamt.at

Under acidic conditions, such as those found in the gastric environment, dibutyltin (B87310) laurate (DBTL) has been shown to hydrolyze to dibutyltin dichloride (DBTC) and lauric acid, with a half-life of less than 30 minutes. umweltbundesamt.at While this study focused on DBTL, the principle of ester hydrolysis is applicable to TBTLA. The tributyltin cation can further degrade through the sequential loss of butyl groups, a process known as dealkylation, to form dibutyltin (DBT) and monobutyltin (B1198712) (MBT) species. mst.dknih.gov This process is a significant metabolic pathway in various organisms. nih.gov

The general degradation of tributyltin (TBT) compounds involves the breaking of the carbon-tin bond. mst.dk While hydrolysis of the tin-carbon bond is generally slow under normal environmental water conditions, the hydrolysis of the ester bond in TBTLA is a more significant initial degradation step. mst.dk

Photolytic Transformation Byproducts

Photodegradation, or the breakdown of molecules by light, is another important transformation pathway for tributyltin compounds. mst.dk The degradation of organotin compounds can be initiated by UV irradiation. cdc.gov For tributyltin compounds in water, photodegradation can lead to the formation of dibutyltin derivatives. mst.dk The effectiveness of photolysis can be influenced by environmental factors such as water turbidity, light intensity, and the presence of photosensitizing substances. mst.dk

While specific studies on the direct photolysis of this compound are limited, the known photochemical behavior of tributyltin compounds suggests that UV light would contribute to the cleavage of the tin-carbon bonds, leading to the formation of dibutyltin, monobutyltin, and ultimately inorganic tin as byproducts. mst.dkcanada.ca The laurate portion of the molecule would be released and likely undergo its own degradation pathways.

Interactive Table of Synthetic Precursors and Degradation Products

| Compound Name | Molecular Formula | Role |

| This compound | C₂₄H₅₀O₂Sn | Target Compound |

| Lauric acid | C₁₂H₂₄O₂ | Reactant (Esterification) |

| Bis(tributyltin) oxide | C₂₄H₅₄OSn₂ | Reactant (Direct Synthesis) |

| Tributyltin chloride | C₁₂H₂₇ClSn | Reactant (Esterification) |

| Dibutyltin (DBT) | C₈H₁₈Sn | Degradation Product |

| Monobutyltin (MBT) | C₄H₉Sn | Degradation Product |

| Dibutyltin dichloride | C₈H₁₈Cl₂Sn | Hydrolysis Product |

| Tributyltin cation | C₁₂H₂₇Sn⁺ | Intermediate |

| Laurate anion | C₁₁H₂₃COO⁻ | Hydrolysis Product |

Environmental Occurrence, Distribution, and Transport of Tributyltin Laurate

Spatial and Temporal Distribution Patterns in Aquatic Ecosystems

The primary sink for TBT compounds is the aquatic environment, where their distribution is heavily influenced by proximity to shipping and boating activities. mst.dkinchem.org

Sediments are the ultimate repository for a significant portion of TBT compounds released into aquatic systems. researchgate.net Due to their hydrophobic nature and strong affinity for particulate matter, TBT compounds readily adsorb onto suspended particles, which eventually settle and become incorporated into the sediment layer. mst.dknih.gov This process leads to the accumulation of TBT in sediments, particularly in areas with high maritime traffic such as harbors, marinas, and shipping lanes. lubw.de

Degradation of TBT in sediments is a slow process, with half-lives estimated to be several years, especially under anaerobic (oxygen-free) conditions. nih.govmst.dkresearchgate.net Consequently, sediments can act as a long-term source of TBT, releasing the compound back into the water column long after the initial contamination has ceased. researchgate.net Studies have shown that despite regulations, TBT concentrations in sediments in many areas remain high. vliz.belubw.de For instance, a study of the Croatian Adriatic coast (2016–2023) found sediment concentrations ranging from <1 to 2546 ng/g (d.w.). ny.gov Research in the Suez Gulf reported TBT concentrations in sediment ranging from 0.27 to 2.77 µg/g (dry wt). researchgate.net

Table 1: Reported Concentrations of Tributyltin (TBT) in Aquatic Sediments

| Location/Study Area | Concentration Range | Notes | Source(s) |

| Coastal Sediments (General) | up to 26,300 µg/kg | High levels found near marinas and boat yards. | inchem.org |

| Freshwater Sediments (General) | up to 3,700 µg/kg | - | inchem.org |

| Southern North Sea | Measurably reduced but not yet below EQS of 0.8 µg/kg | Trend of approx. -10% per year following ban. | lubw.de |

| Suez Gulf | 0.27 - 2.77 µg/g (dry wt.) | High concentrations attributed to shipping activity. | researchgate.net |

| Croatian Adriatic Coast (2016-2023) | <1 - 2546 ng/g (d.w.) | Transitional waters were generally more polluted. | ny.gov |

| Danish Estuaries/Coastal Waters (1998-2004) | 1.2 - 160.6 µg TBT/kg (d.w.) | Highest concentrations found in bays and fjords. | vliz.be |

In the water column, TBT is predominantly found bound to suspended particulate matter (up to 90%) or associated with dissolved organic matter, rather than in a freely dissolved state. vliz.bemst.dk Its concentration is influenced by factors such as proximity to sources, the degree of tidal flushing, and water turbidity. mst.dkinchem.org The highest concentrations are typically found in the surface microlayer and in enclosed areas with poor water exchange, like marinas and harbors. mst.dk

Reported concentrations of TBT in the water column vary widely. Historical data shows levels up to 1.58 µg/L in seawater and 7.1 µg/L in freshwater. inchem.org Since the implementation of regulations restricting TBT use, concentrations have generally declined. vliz.be More recent studies report ranges of 1-10 ng/L in coastal waters and 20-460 ng/L in marinas and major ports. vliz.be A study in a Nigerian harbor found TBT concentrations in surface water from 0.01 µg/L to 0.05 µg/L, which exceeded ecotoxicological benchmarks. ospar.org Similarly, monitoring on the Croatian Adriatic coast from 2016 to 2023 measured TBT concentrations from <0.06 to 6.40 ng/L. ny.gov

Table 2: Reported Concentrations of Tributyltin (TBT) in the Water Column

| Location/Water Body Type | Concentration Range | Notes | Source(s) |

| Seawater and Estuaries (Historic) | up to 1.58 µg/L | High levels near boating activity. | inchem.org |

| Freshwater (Historic) | up to 7.1 µg/L | - | inchem.org |

| Coastal Waters and Estuaries (Recent) | 1 - 10 ng/L | Decline observed since use restrictions. | vliz.be |

| Marinas and Major Ports (Recent) | 20 - 460 ng/L | Higher concentrations in enclosed areas. | vliz.be |

| NIWA Harbour, Nigeria | 0.01 - 0.05 µg/L | Suggests fresh inputs of TBT. | ospar.org |

| Croatian Adriatic Coast (2016-2023) | <0.06 - 6.40 ng/L | 30% of sites exceeded the environmental quality standard. | ny.gov |

Occurrence in Terrestrial and Atmospheric Matrices

While the primary focus of TBT research has been on aquatic systems, the compound can also be found in terrestrial and atmospheric environments, though data is more limited.

Information on the direct release and fate of TBT in soil is scarce. mst.dk However, a significant pathway for soil contamination is the agricultural application of sewage sludge. lubw.denih.govresearchgate.net TBT compounds that enter wastewater systems tend to adsorb strongly onto sludge, which, if applied to land as fertilizer, can introduce the contaminant into the terrestrial environment. nih.govcdc.gov Other potential sources include the use of organotin-containing pesticides and the disposal of dredged, contaminated sediments on land. researchgate.netresearchgate.netnih.gov

Once in the soil, TBT is persistent. One study investigating TBT in sludged soil found that more than 50% of the initial amount added was still present after two months. nih.gov A study in Germany detected elevated concentrations of organotin compounds in agricultural fields that had received sewage sludge applications over many years, noting the high persistence of these compounds for up to 14 years after the last application. lubw.de The degradation half-life of TBT in soil is estimated to range from 15 to 20 weeks, though it can be much longer under certain conditions. nih.govresearchgate.netresearchgate.net

Direct release of TBT compounds into the atmosphere is generally considered insignificant due to their low vapor pressure and susceptibility to photodegradation. vliz.bemst.dk One assessment estimated the atmospheric half-life of vapor-phase tributyltin to be about 9 hours due to reactions with hydroxyl radicals. nih.govresearchgate.net

Despite the low potential for long-range atmospheric transport as a vapor, atmospheric deposition is considered a possible pathway for the contamination of terrestrial and aquatic ecosystems. researchgate.net This could occur through the transport of TBT adsorbed to airborne particulate matter. However, monitoring data for TBT concentrations in the air are generally not available. mst.dk Atmospheric dispersion models, such as HYSPLIT, are sophisticated tools used to simulate and forecast how pollutants are transported and dispersed in the atmosphere. noaa.govwikipedia.orgnoaa.gov While not specifically applied to TBT in the available literature, these models represent the type of framework that could be used to assess the potential for atmospheric transport and deposition of TBT associated with particulate matter from sources like industrial emissions or the disturbance of contaminated soils or sediments.

Inter-Compartmental Exchange Dynamics and Transport Modeling

The environmental transport of Tributyltin laurate and other TBT compounds is governed by their physicochemical properties, which dictate their partitioning between water, sediment, soil, and air. A key characteristic is the high octanol-water partition coefficient (log K_ow), which indicates a strong tendency to move from water into fatty, organic-rich phases like sediment and biota. inchem.org

The partitioning between the water column and sediment is a critical dynamic. TBT's strong adsorption to particulate matter is quantified by the sediment-water partition coefficient (K_d), with reported values ranging widely from 100 to over 55,000 L/kg, reflecting its strong binding affinity. inchem.orgcdc.gov This partitioning is not static and is influenced by environmental factors such as pH, salinity, and the amount of total organic carbon (TOC) in the sediment. researchgate.netices.dk Generally, TBT binds more tightly to marine sediments with higher TOC content. researchgate.netices.dk

Modeling efforts have been employed to understand these exchange dynamics. Numerical models have been developed to simulate the release of TBT from contaminated harbor sediments, considering processes like diffusion, sedimentation, and bio-irrigation (the mixing of sediment by benthic organisms). researchgate.net These models can help predict the long-term flux of TBT from sediments back into the water column and compare the effectiveness of different remediation scenarios, such as capping the contaminated sediment with a clean layer. researchgate.net Other models, such as multi-compartmental kinetic models, have been used to describe the distribution kinetics of TBT within organisms and ecosystems, tracking its movement between different biological and physical compartments. int-res.com These modeling approaches are essential for risk assessment and for understanding the long-term fate of persistent pollutants like TBT in the environment. researchgate.net

Sediment-Water Partitioning Coefficients

Scientific literature available through public search results does not provide specific experimental or calculated data for the sediment-water partitioning coefficient (Kd) of this compound. While the broader class of tributyltin (TBT) compounds is known to adsorb strongly to particulate matter and sediment, specific Kd values for the laurate salt have not been identified in the reviewed sources. mst.dkices.dkinchem.org Research has focused on tributyltin in general, indicating that its partitioning behavior is complex and influenced by factors such as pH, salinity, temperature, and the amount of organic carbon in the sediment. ices.dk However, dedicated studies detailing the Kd for this compound are not present in the available search results.

Table 3.3.1. Sediment-Water Partitioning Coefficients (Kd) for this compound

No specific data is available in the searched scientific literature for this compound.

Atmospheric Deposition Fluxes

There is no specific information or quantitative data in the searched literature concerning the atmospheric deposition fluxes for this compound. While atmospheric deposition is mentioned as a potential environmental pathway for tributyltin (TBT) compounds in general, leading to contamination of terrestrial and aquatic systems, specific flux rates for this compound have not been reported in the available research. researchgate.netospar.org The low vapor pressure of organotin compounds suggests that their release to the atmosphere is not a primary route of environmental distribution. mst.dk

Table 3.3.2. Atmospheric Deposition Fluxes for this compound

No specific data is available in the searched scientific literature for this compound.

Environmental Fate and Biogeochemical Cycling of Tributyltin Laurate

Biodegradation Pathways and Microbial Transformation Studies

Biotic degradation is a primary mechanism for the breakdown of tributyltin in the environment. This process is mediated by a variety of microorganisms that metabolize the compound, progressively reducing its toxicity.

A diverse range of microorganisms, including bacteria, fungi, and microalgae, are capable of metabolizing tributyltin compounds. researchgate.netacs.org This metabolic activity is a key detoxification pathway in aquatic and sediment environments. researchgate.netcdc.gov The primary mechanism of biodegradation is a sequential, oxidative debutylation process founded on the enzymatic cleavage of the carbon-tin (C-Sn) bond. researchgate.netnih.govwho.int

This process occurs in a stepwise fashion:

Tributyltin (TBT) is transformed into Dibutyltin (B87310) (DBT) .

Dibutyltin (DBT) is further degraded into Monobutyltin (B1198712) (MBT) .

Monobutyltin (MBT) is ultimately mineralized to less toxic inorganic tin. cdc.gov

This progressive removal of butyl groups significantly reduces the toxicity of the compound, as trisubstituted organotins like TBT are generally more toxic than their di- and monosubstituted derivatives. researchgate.net Several species of bacteria and wood-degrading fungi have been identified that can perform this degradation. nih.govwho.int The efficiency of this microbial metabolism is influenced by several environmental factors, including temperature, pH, oxygen levels, and the presence of other organic carbon sources that can support co-metabolism. acs.orgnih.gov

The rate at which TBT degrades microbially is highly dependent on the presence or absence of oxygen, though scientific findings on the relative speeds of these processes vary. Some studies suggest that anaerobic degradation is slower than aerobic processes, while others indicate it can be more rapid under certain conditions. acs.orgnih.govwho.intresearchgate.net This discrepancy highlights the complexity and site-specific nature of TBT degradation.

Biodegradation is considered a critical pathway for TBT removal in seawaters, particularly those rich in suspended particles where microbial communities thrive. acs.org In sediments, where TBT tends to accumulate, degradation can be slow, with half-lives estimated to be several years. mst.dk One study focusing on aerated freshwater and estuarine sediments measured TBT half-lives ranging from 360 to 775 days, while observing no degradation in anaerobic sediments over a 330-day period. who.int Conversely, other reports indicate that TBT's half-life under microbial action can be around 1.5 months under anaerobic conditions and five months under aerobic conditions. who.int A kinetic model applied to a marina sediment estimated the half-life of TBT to be 2.1 years. nih.gov This variability underscores the influence of the local microflora and geochemical conditions on degradation kinetics. acs.org

Table 1: Reported Degradation Half-Life of Tributyltin (TBT) in Various Environmental Compartments

| Condition | Medium | Half-Life | Source(s) |

| Aerobic | Water & Sediment | ~ 4 to 5 months | nih.gov |

| Aerobic | Microcosm | 6 to 9 months | publications.gc.ca |

| Aerobic | Freshwater/Estuarine Sediment | 360 - 775 days | who.int |

| Anaerobic | Water & Sediment | ~ 1.5 months | nih.govwho.int |

| Anaerobic | Microcosm | 6 to 9 months | publications.gc.ca |

| Anaerobic | Sediment | No degradation over 330 days | who.int |

| Overall | Marina Sediment | 2.1 years | nih.gov |

| Overall | Water Column | A few days to weeks | researchgate.net |

Abiotic Degradation Mechanisms

In addition to microbial action, TBT can be broken down by non-biological physical and chemical processes, primarily photodegradation and, to a lesser extent, hydrolysis.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy. TBT can be degraded by ultraviolet (UV) light, which provides sufficient energy to break the carbon-tin bond. nih.gov This process, like biodegradation, results in the stepwise debutylation of TBT to DBT, MBT, and finally inorganic tin. researchgate.net

The significance of photodegradation in the environment is often limited by factors such as water depth and turbidity, which restrict the penetration of UV radiation. acs.orgnih.gov Therefore, photolysis is most effective in clear, shallow surface waters. acs.org The presence of other substances in the water, known as photosensitizers, can accelerate the rate of photodegradation. nih.gov Laboratory studies have confirmed that TBT in water is degraded by UV light, and the rate is influenced by the surrounding atmosphere. researchgate.net One study using photocatalysis with titanium dioxide (TiO₂) achieved a 99.8% degradation of TBT in water within 30 minutes, compared to only 10% degradation from photolysis alone under the same conditions. nih.govresearchgate.net

The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the number of molecules transformed for each photon absorbed. Studies on butyltin chlorides in water have determined quantum yields for their disappearance, showing that the efficiency of photodegradation increases with the degree of debutylation.

Table 2: Photodegradation Quantum Yields (Φ) for Butyltin Chlorides in Water Data refers to the quantum yield evaluated for the disappearance of the compound.

| Compound | Quantum Yield (Φ) |

| Tributyltin (TBT) | > TBT |

| Dibutyltin (DBT) | > DBT |

| Monobutyltin (MBT) | > MBT |

| Source: Adapted from S. S. O. Rossi et al., 1995 researchgate.net |

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. For organotin compounds, the stability of the tin-carbon bond means that its hydrolytic cleavage is not a significant degradation pathway under typical environmental pH conditions (pH 5-9). acs.orgnih.govresearchgate.net This process generally occurs only under extreme pH levels not found in most natural waters. acs.orgnih.gov

However, the tributyltin laurate molecule itself contains a tin-ester linkage (-Sn-O-C(O)-). While the tin-carbon bonds are stable, this ester bond is more susceptible to hydrolysis. Upon entering an aqueous environment, this compound is expected to hydrolyze, releasing the tributyltin cation ((C₄H₉)₃Sn⁺) and the laurate anion. It is the persistent and toxic tributyltin cation that is of primary environmental concern. A study on the related compound dibutyltin laurate (DBTL) in a simulated acidic gastric environment found that its hydrolysis half-life was less than 0.5 hours. umweltbundesamt.atrsc.org This indicates the lability of the laurate ester group compared to the butyl groups attached directly to the tin atom.

Bioaccumulation and Trophic Transfer Dynamics in Ecological Food Webs

Tributyltin is highly lipophilic, meaning it has a strong affinity for fats and lipids. nih.govinchem.org This property drives its tendency to bioaccumulate, which is the process by which a substance builds up in an organism's tissues at a concentration higher than in the surrounding environment. TBT is readily absorbed by aquatic organisms from both the water and their food. nih.gov Uptake from contaminated food is often considered a more significant pathway than direct uptake from water. nih.gov

Once accumulated, TBT is not easily eliminated, leading to high bioconcentration factors (BCFs)—the ratio of the chemical's concentration in an organism to that in the water. BCFs as high as 7,000 to 10,000 have been reported in laboratory and field studies, particularly in molluscs and fish. nih.govpublications.gc.ca Bivalve molluscs, such as oysters and mussels, show particularly high levels of accumulation due to their limited capacity to metabolize the compound. researchgate.net Sediments act as a long-term reservoir for TBT, from which it can be taken up by benthic (bottom-dwelling) organisms, re-introducing it into the food web. researchgate.netacs.org

The potential for TBT to biomagnify—to increase in concentration at successively higher levels in the food chain—is a subject of ongoing research with conflicting results. Some studies have observed no clear evidence of TBT biomagnification through the food web. researchgate.netacs.org However, other research provides evidence for the biomagnification of butyltins in certain food chains, leading to high concentrations in top predators such as harbor porpoises and, to a lesser extent, in some fish and birds. nih.gov Another analysis suggests a slight biomagnification may occur in the lower parts of the marine food chain (e.g., plankton, invertebrates), but its transfer to large marine mammals is considered debatable. inchem.org This variability likely reflects species-specific differences in metabolism and elimination capabilities. nih.gov

Table 3: Examples of Tributyltin (TBT) Bioaccumulation in Various Marine Organisms

| Organism Type | Species | TBT Concentration (ng/g wet weight unless noted) | Trophic Level | Source(s) |

| Invertebrate (Mollusc) | Mussels | Accumulation factor >30,000 | Low | |

| Invertebrate (Mollusc) | Oysters | Accumulation factor >50,000 | Low | |

| Invertebrate (Mollusc) | Gastropods | Up to 1,920 ng/g | Low-Mid | researchgate.net |

| Fish | Flounder | 60 - 259 ng/g (as Sn, in liver) | Mid | nih.gov |

| Fish | Chinook Salmon | 300 - 900 ng/g | Mid-High | |

| Bird | Eider Duck | 12 - 202 ng/g (as Sn, in liver) | High | nih.gov |

| Mammal | Harbor Porpoise | 134 - 2,283 ng/g (as Sn, in liver) | High | nih.gov |

Uptake and Bioaccumulation Factors in Aquatic Biota

Tributyltin (TBT) compounds, including this compound, are readily taken up by aquatic organisms from the surrounding water and contaminated food sources. inchem.orgcapes.gov.br The lipophilic nature of TBT, characterized by a moderately high octanol-water partition coefficient (log Kow) ranging from 3.19 to 3.84, facilitates its accumulation in the fatty tissues of organisms. inchem.orgmst.dk

Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the environment. osti.gov This is quantified by the Bioaccumulation Factor (BAF), which is the ratio of the chemical concentration in the organism to that in the water at steady state. osti.govresearchgate.net In laboratory studies, bioconcentration factors (BCF), which only consider uptake from water, have been reported to be as high as 7,000 for some mollusks and fish. inchem.orgmst.dkwho.int However, field investigations often reveal even higher values, indicating that uptake from food is a significant pathway. inchem.orgmst.dkwho.int For instance, microorganisms have shown BCFs up to 30,000, which may also reflect adsorption of the chemical to their surfaces. inchem.orgmst.dk

Several studies have documented the bioaccumulation of TBT in a variety of aquatic species. Bivalve mollusks are particularly prone to high accumulation due to their limited capacity to metabolize the compound. mst.dk Research has shown that the uptake of TBT by mussels is greater when their food source, such as phytoplankton, is also contaminated. mst.dk One study on the snail Nucella lapillus reported a maximum bioaccumulation factor of 250,000 after 54 days of exposure to low concentrations of tributyltin. waterquality.gov.au

Table 1: Bioaccumulation Factors (BAF/BCF) of Tributyltin (TBT) in Various Aquatic Biota

| Species/Organism Group | BAF/BCF Value | Study Type | Reference |

|---|---|---|---|

| Mollusks and Fish | Up to 7,000 | Laboratory | inchem.orgmst.dkwho.int |

| Microorganisms | Up to 30,000 | Laboratory | inchem.orgmst.dk |

| Snail (Nucella lapillus) | 250,000 | Laboratory | waterquality.gov.au |

| Invertebrates (Field) | 3 to 100 | Field | ca.gov |

| Mya arenaria (Clam) | 78 | Field | ca.gov |

| Freshwater Invertebrates | 3 to 10 | Field | ca.gov |

Biomagnification Potential Across Trophic Levels

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. researchgate.netusgs.gov While tributyltin compounds are known to bioaccumulate, their potential for biomagnification through aquatic food webs is a topic of ongoing research and some debate.

Some studies suggest that TBT does not significantly biomagnify in higher trophic levels of marine food webs. u-tokyo.ac.jpwikipedia.org The reasoning is that while TBT is accumulated, it may not be efficiently transferred from prey to predator. u-tokyo.ac.jp However, other evidence indicates that some degree of biomagnification does occur, particularly in the lower parts of the food chain, involving planktonic organisms, invertebrates, and fishes. wikipedia.org

The transfer of contaminants through the food web can be quantified by the Biomagnification Factor (BMF), which is the ratio of the contaminant concentration in a predator to that in its prey. researchgate.net Research on marine fish has indicated that the BMF for TBT is relatively low, with values reported between 0.26 and 0.38. u-tokyo.ac.jp This suggests that while bioaccumulation from water is significant, the transfer of TBT through consumption is less efficient.

Despite the debate on the extent of biomagnification, the high bioaccumulation of TBT in organisms at the base of the food web means that predators are still exposed to significant concentrations through their diet. researchgate.net For instance, high levels of TBT have been found in various fish species, which are prey for larger marine animals. inchem.orgwho.int The persistence of TBT in sediments, where it can remain for up to 30 years, acts as a long-term source for benthic organisms, which are then consumed by organisms higher up the food chain. u-tokyo.ac.jpwikipedia.org

Table 2: Trophic Transfer and Biomagnification of Tributyltin (TBT)

| Trophic Level Interaction | Finding | Reported Value/Observation | Reference |

|---|---|---|---|

| General Food Web | Slight biomagnification in the lower food chain. | Not specified | wikipedia.org |

| Marine Fish (Dietary Uptake) | Biomagnification Factor (BMF) is relatively low. | 0.26 - 0.38 | u-tokyo.ac.jp |

| Deep Offshore Food Web | TBT does not appear to bioaccumulate through the food web. | No increasing trend with trophic level observed for TBT. | u-tokyo.ac.jp |

| General Aquatic Food Webs | Ingestion of contaminated food is a significant exposure route. | No quantitative data, but noted as an important pathway. | researchgate.net |

Advanced Analytical Methodologies for Tributyltin Laurate Quantification and Speciation

Sample Preparation Techniques for Complex Environmental Matrices

The initial and most critical step in the analysis of tributyltin from environmental samples like water, sediment, and biota is sample preparation. mdpi.compjoes.com The primary objectives are to isolate the analyte from interfering matrix components, pre-concentrate it to detectable levels, and convert it into a form suitable for instrumental analysis.

Solid-Phase Extraction (SPE) and various microextraction techniques are widely employed for the cleanup and pre-concentration of organotin compounds from aqueous and solid samples. pjoes.comepa.gov SPE involves passing a liquid sample through a cartridge containing a solid adsorbent that retains the analyte. The analyte is later eluted with a small volume of an appropriate solvent. epa.govepa.gov For instance, C18 silica-based or polymer-based columns are commonly used for extracting tributyltin from water samples. epa.govepa.gov

Microextraction techniques, such as Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE), offer advantages by minimizing solvent consumption and simplifying the extraction process. sjp.ac.lkresearchgate.net SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample, either by direct immersion or from the headspace. sjp.ac.lknih.gov One study developed a new quantification method for TBT using a medium polar SPME fiber for extraction and preconcentration, followed by GC-MS analysis. sjp.ac.lk SBSE uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS), which allows for a higher sample capacity and lower detection limits compared to SPME. researchgate.netnih.gov A highly sensitive method for TBT in water samples combined SBSE with thermal desorption and two-dimensional gas chromatography-mass spectrometry, achieving detection limits as low as 11 pg/L. researchgate.netnih.gov

Another modern approach is the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, which has been adapted for the extraction of tributyltin from sediment samples, coupling a simple extraction and cleanup procedure with LC-MS/MS analysis. mdpi.commdpi.com

Table 1: Comparison of Solid-Phase Extraction and Microextraction Techniques for Tributyltin Analysis

Due to the low volatility and high polarity of ionic organotin compounds like tributyltin, a derivatization step is essential prior to analysis by Gas Chromatography (GC). pjoes.comgov.bc.ca This process converts the non-volatile analytes into more volatile and thermally stable derivatives that are suitable for GC separation.

The most common derivatization methods are:

Ethylation: This is the most widely used technique, typically employing sodium tetraethylborate (NaBEt4) as the derivatizing agent. pjoes.comgov.bc.ca The reaction is performed in-situ in the aqueous sample, where the butyltin cations are converted to their ethylated forms (e.g., tributylethyltin). gov.bc.ca This method has largely replaced older techniques due to its simplicity and efficiency. pjoes.com However, NaBEt4 is unstable and must be handled with care, often prepared fresh or stored under specific conditions to maintain its reactivity. chromforum.org

Grignard Reaction: This method involves reacting the organotin halides with a Grignard reagent, such as n-pentylmagnesium bromide. acs.org This converts the analytes into tetra-alkylated derivatives (e.g., tributyl-n-pentyltin), which are volatile and can be readily analyzed by GC. acs.org

Hydride Generation: Another approach involves reaction with a reducing agent like sodium borohydride (B1222165) (NaBH4) or potassium borohydride (KBH4) to form volatile organotin hydrides (e.g., tributyltin hydride). gnest.orgsjp.ac.lk These hydrides can then be purged from the sample, trapped, and thermally desorbed into the GC system. gnest.org

The choice of derivatization agent can influence the efficiency of the reaction for different organotin species. For example, ethylation of butyltins is efficient at higher pH, while methyltins are derivatized more effectively at a lower pH. rsc.org

Table 2: Common Derivatization Reagents for GC Analysis of Tributyltin

Chromatographic Separation Techniques

Chromatography is the core technique for separating tributyltin from its degradation products (dibutyltin and monobutyltin) and other organotin compounds, enabling accurate speciation.

Gas Chromatography (GC) is the most established and widely used technique for the speciation of organotin compounds, following the essential derivatization step. researchgate.netanalchemres.org The separation is typically performed on a capillary column. pjoes.com

Several detection systems can be coupled with GC for the analysis of tributyltin:

Flame Photometric Detector (FPD): FPD is an element-specific detector that is highly sensitive to sulfur- and phosphorus-containing compounds, but can also be used for tin detection when equipped with a specific optical filter (around 610 nm). pjoes.comnih.gov It offers good sensitivity and is a cost-effective option for routine analysis. researchgate.net GC-FPD has been successfully used to determine tributyltin in seawater, sediment, and mussel samples. pjoes.compjoes.com

Mass Spectrometry (MS): GC-MS provides high selectivity and sensitivity, allowing for both quantification and confirmation of the analyte's identity based on its mass spectrum. sjp.ac.lkgov.bc.ca Operating in selected ion monitoring (SIM) mode enhances sensitivity for trace-level detection. gnest.org For even greater selectivity and lower detection limits, especially in complex matrices, triple quadrupole mass spectrometry (GC-MS/MS) is employed. researchgate.netnih.gov This technique monitors specific precursor-to-product ion transitions, effectively filtering out matrix interferences. researchgate.net

Table 3: Performance of GC-Based Methods for Tributyltin (TBT) Analysis

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-based methods for organotin analysis. sciex.comsciex.com Its main advantage is that it can analyze polar, non-volatile compounds directly, eliminating the need for the time-consuming and potentially error-prone derivatization step. sciex.comsciex.comrsc.org

In a typical LC-MS/MS setup, separation is achieved on a reversed-phase column (e.g., C18) using a gradient elution of a mobile phase, often consisting of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid. mdpi.comresearchgate.netnih.gov Detection is performed using an electrospray ionization (ESI) source, usually in positive ion mode, coupled to a tandem mass spectrometer. sciex.com The high selectivity is achieved by using the multiple reaction monitoring (MRM) mode, where specific ion transitions for each organotin compound are monitored. sciex.comnih.gov This approach simplifies sample preparation, shortens analysis times, and provides high sensitivity and specificity for quantifying compounds like tributyltin in diverse matrices ranging from water to food and textiles. sciex.comsciex.com

Table 4: LC-MS/MS Methods for the Analysis of Tributyltin and Other Organotins

Atomic Spectroscopic Methods for Total Tin Analysis and Speciation

Atomic spectroscopic techniques are fundamental in the analysis of tin, either for determining the total tin concentration or for acting as highly selective detectors in speciation analysis. speciation.net

Methods like Flame Atomic Absorption Spectrometry (FAAS) and Graphite Furnace Atomic Absorption Spectrometry (GFAAS) are used for the determination of tin. researchgate.netinchem.org FAAS has a detection limit of around 0.1 mg/L, while GFAAS offers much higher sensitivity. researchgate.netinchem.org These methods can determine the total concentration of tin after acid digestion of the sample, which breaks down all organotin compounds into inorganic tin.

For speciation analysis, the most powerful approach is to couple a chromatographic separation system with an element-specific atomic detector. gnest.orgspeciation.net

HPLC-FAAS: A simple coupling of HPLC with FAAS has been described for the speciation of tin in natural waters, allowing for the separation of Sn(II), Sn(IV), and tributyltin. rsc.org

GC-AAS: After derivatization, GC can be coupled with an AAS detector. For example, organotin hydrides can be separated by their boiling points and detected by AAS. gnest.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive and element-specific detector that can measure tin isotopes at very low concentrations. researchgate.netnih.gov When used as a detector for GC or LC, it provides excellent performance for speciation analysis. gov.bc.carsc.org LC-ICP-MS is particularly attractive as it combines the separation of organotin species without derivatization with the extremely low detection limits of ICP-MS. rsc.orgrsc.org This hyphenated technique allows for the precise quantification of individual organotin compounds through methods like isotope dilution mass spectrometry (IDMS), which provides high accuracy and precision. rsc.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample at trace and ultra-trace levels. register-iri.comnih.gov In the context of tributyltin laurate, ICP-MS is not used to analyze the intact molecule but rather to quantify the total tin content. The sample is introduced into a high-temperature argon plasma (6,000 to 10,000 K), which decomposes the compound and ionizes the tin atoms. nih.gov A mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for highly sensitive and selective detection of tin isotopes. nih.gov

This method provides a measure of the total tin concentration, which can serve as a screening tool for the presence of organotin compounds. However, ICP-MS alone cannot differentiate between inorganic tin and various organotin species, such as tributyltin, dibutyltin (B87310), and monobutyltin (B1198712). researchgate.net Therefore, it is a tool for total elemental quantification rather than for speciation. The high sensitivity of ICP-MS makes it suitable for detecting the very low concentrations of tin that may be present in environmental samples. nih.gov While specific research findings on the ICP-MS analysis of this compound are not abundant in publicly available literature, the principles of tin quantification are well-established for other tributyltin compounds. researchgate.net

Table 1: Typical Performance Characteristics of ICP-MS for Total Tin Analysis

| Parameter | Typical Value | Source |

| Detection Limit (in solution) | < 1 µg/L | nih.gov |

| Linearity | Several orders of magnitude | researchgate.net |

| Precision (RSD) | < 5% | researchgate.net |

Note: This table represents typical performance for total tin analysis and is not specific to this compound.

Hyphenated Techniques for Organotin Speciation (HPLC-ICP-MS)

To overcome the limitation of ICP-MS in distinguishing between different tin species, it is often coupled with a separation technique, a process known as hyphenation. researchgate.net The most powerful and widely used hyphenated technique for organotin analysis, and thus applicable to this compound, is High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). speciation.net

In this setup, an HPLC system first separates the different organotin compounds in a sample based on their physicochemical properties. cdc.gov The eluent from the HPLC column is then directly introduced into the ICP-MS, which serves as a highly sensitive, tin-specific detector. researchgate.net This allows for the individual quantification of each tin species, including the tributyltin cation from this compound, as well as its potential degradation products like dibutyltin and monobutyltin compounds. echemportal.org

The choice of HPLC column and mobile phase is critical for achieving good separation of the organotin compounds. speciation.net Reverse-phase columns, such as C18, are commonly used for this purpose. speciation.net The addition of a complexing agent, like tropolone, to the mobile phase can improve the chromatographic behavior of the organotin species. speciation.net While gas chromatography (GC) based methods are also used for organotin analysis, HPLC has the significant advantage of not requiring a derivatization step to make the compounds volatile, which simplifies sample preparation. cdc.gov

Research on a range of organotin compounds has demonstrated the effectiveness of HPLC-ICP-MS. For instance, a study on 11 different organotin compounds achieved detection limits in the range of 0.14 to 0.57 µg Sn/L. speciation.net Another comparative study on tributyltin in sediment showed a detection limit of 3 pg of tin using HPLC-ICP-MS. researcher.life Although these studies did not specifically analyze this compound, the methodology is directly transferable.

Table 2: Example Research Findings for Organotin Speciation using HPLC-ICP-MS

| Analyte | Matrix | Method | Detection Limit (as Sn) | Recovery | Source |

| Tributyltin (TBT) | Sediment | HPLC-ICP-IDMS | 3 pg | Not Reported | researcher.life |

| Various Organotins | Workplace Air | HPLC-ICP-MS | 0.14-0.57 µg/L | Not Reported | speciation.net |

| Butyltins | Tannery Wastewater | ID-HPLC-ICP-MS | 0.13 ng/g | 90.1-107.2% | researchgate.net |

Note: This table presents findings for tributyltin and other organotins as surrogates, due to the lack of specific published data for this compound.

Quality Assurance and Quality Control Protocols in this compound Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are essential for generating reliable and defensible data in the analysis of this compound. Given the low concentrations often targeted and the potential for contamination, a comprehensive QA/QC program is a critical component of the analytical methodology. ortepa.org

Key elements of a QA/QC program for organotin analysis include:

Method Blanks: Analysis of reagent or procedural blanks is performed with each batch of samples to assess for contamination introduced during sample preparation and analysis. ortepa.org The absence of the target analyte in the blank is crucial for data validity.

Certified Reference Materials (CRMs): Whenever available, CRMs of a similar matrix (e.g., sediment, tissue) with certified concentrations of tributyltin are analyzed to assess the accuracy and precision of the method. pjoes.com

Spiked Samples (Matrix Spikes): A known quantity of the analyte is added to a sample before extraction to evaluate the efficiency of the analytical procedure and to identify any matrix effects that may interfere with quantification. Recovery percentages are calculated to assess method performance. frontiersin.org

Laboratory Control Samples (LCS): A well-characterized matrix (often a clean matrix like deionized water) is spiked with a known concentration of the analyte and analyzed with each sample batch to monitor the performance of the entire analytical system.

Replicates: Analysis of duplicate or triplicate samples provides a measure of the precision of the method. The relative percent difference (RPD) or relative standard deviation (RSD) between replicates is monitored. frontiersin.org

Internal Standards: An internal standard, a compound that is chemically similar to the analyte but not expected to be in the sample (e.g., a deuterated or isotopically enriched form of tributyltin, or a different trialkyltin like tripropyltin), is added to all samples, standards, and blanks at a known concentration. arpat.toscana.it This helps to correct for variations in instrument response and sample preparation.

Calibration: The instrument is calibrated using a series of standards of known concentrations to establish a calibration curve. The linearity of this curve is a critical performance metric. researchgate.net

Table 3: Key QA/QC Parameters and Typical Acceptance Criteria for Organotin Analysis

| QA/QC Parameter | Purpose | Typical Acceptance Criteria |

| Method Blank | Assess contamination | Below Limit of Quantification (LOQ) |

| Certified Reference Material | Assess accuracy and precision | Within certified uncertainty range |

| Matrix Spike Recovery | Assess method efficiency and matrix effects | 80-120% |

| Laboratory Control Sample | Monitor analytical performance | 80-120% recovery |

| Replicate Precision (RPD/RSD) | Assess method precision | < 20% |

| Calibration Curve (r²) | Ensure linearity of instrument response | > 0.99 |

Note: Acceptance criteria can vary depending on the specific method, matrix, and regulatory requirements.

Mechanistic Research on Molecular and Cellular Interactions of Tributyltin Laurate Ecotoxicological Context

Biochemical Pathways of Interaction in Model Organisms

Tributyltin interferes with fundamental biochemical pathways, leading to a cascade of adverse effects in various model organisms. Its interactions are most prominently documented in the endocrine and immune systems.

Endocrine System Modulation Studies

Tributyltin is a well-established endocrine-disrupting chemical (EDC) that impacts hormonal signaling and reproductive health in a variety of aquatic species. researchgate.netnih.govnih.gov One of the most cited examples of TBT's endocrine-disrupting effect is the induction of "imposex," the development of male sexual characteristics in female marine gastropods, which can lead to sterility and population decline. nih.govnih.govoup.com

Mechanistic studies have revealed that the primary endocrine mode of action for TBT involves its interaction with nuclear receptors. researchgate.net Specifically, TBT has been shown to bind to and activate the retinoid-X receptor (RXR) and the peroxisome proliferator-activated receptor gamma (PPARγ). researchgate.netoup.com These receptors form heterodimers and regulate the transcription of numerous genes involved in development, reproduction, and metabolism. researchgate.net By aberrantly activating these receptors, TBT disrupts normal gene expression, leading to a range of developmental and reproductive abnormalities. researchgate.net

In fish, such as the zebrafish (Danio rerio), TBT exposure has been linked to masculinizing effects and alterations in the expression of genes crucial for lipid metabolism and sexual hormone regulation, including Retinoid X Receptor alpha (RXRα/α) and DiacylGlycerol O-AcylTransferase 2 (DGAT2). nih.govoup.com Furthermore, TBT is known to interfere with retinoic acid signaling pathways, which are essential for normal embryonic development. healthandenvironment.org

Table 1: Summary of Endocrine System Modulation by Tributyltin in Model Organisms

Model Organism Observed Effect Molecular Mechanism Reference Marine Gastropods (e.g., Nucella lapillus) Imposex (development of male characteristics in females), sterility. Disruption of hormonal signaling pathways. nih.govnih.govoup.com Zebrafish (Danio rerio) Masculinizing effects, altered lipid metabolism. Activation of RXRα/α and modulation of DGAT2 gene expression. nih.govoup.com General (In Vitro/In Vivo) Disruption of reproductive and developmental pathways. Agonist for RXR and PPARγ nuclear receptors. researchgate.netoup.com

Immunological Response Pathways

Tributyltin is a potent immunotoxicant that can significantly impair the immune system of both vertebrates and invertebrates. researchgate.net The thymus, a primary lymphoid organ crucial for T-cell development, is a key target of TBT. sangia.org Exposure in rats has been shown to decrease the weight of the thymus and spleen and suppress T-cell-mediated immune responses. sangia.orgresearchgate.net This occurs through the suppression of immature thymocyte proliferation and the induction of apoptosis (programmed cell death) in mature thymocytes. researchgate.net

At the cellular level, TBT alters the function and viability of various immune cells. researchgate.net It disrupts the normal balance, or homeostasis, of signaling molecules like cytokines and chemokines, which are essential for coordinating immune responses. researchgate.net Studies have also documented the suppression of the mixed lymphocyte reaction and a reduction in natural killer (NK) cell activity following TBT exposure. sangia.org In fish models, chronic exposure to low concentrations of TBT resulted in decreased levels of important immune components such as lysozyme (B549824) and immunoglobulin M (IgM). researchgate.net

Table 2: Key Immunological Responses to Tributyltin Exposure

Target/Process Observed Effect Model System Reference Thymus Decreased organ weight, apoptosis of thymocytes. Rats sangia.org T-cells Suppression of T-cell mediated immunity. Rats researchgate.net Cytokines/Chemokines Disruption of production and homeostasis. Human cells, various animal models researchgate.net Immune Markers in Fish Decreased lysozyme and IgM levels. Fish researchgate.net Natural Killer (NK) Cells Suppression of NK cell activity. Rats sangia.org

Genetic and Epigenetic Modification Research

DNA Adduct Formation and Repair Mechanisms

While TBT is not primarily known for forming direct covalent bonds with DNA (DNA adducts) in the same way as classic mutagens, it is recognized as a genotoxic agent that can cause significant DNA damage. nih.govneptjournal.com Studies using techniques like the comet assay have demonstrated that TBT induces DNA strand breaks in the cells of various organisms, including marine mussels and rats. nih.govuowasit.edu.iqresearchgate.net This damage is often linked to indirect mechanisms, such as the generation of reactive oxygen species (ROS), which can chemically modify DNA bases and the sugar-phosphate backbone. neptjournal.comresearchgate.net

The genotoxicity of TBT may also stem from its ability to interfere with cellular processes that maintain genomic integrity. neptjournal.com For example, TBT's disruption of calcium homeostasis is a proposed mechanism that could indirectly lead to DNA damage. nih.gov Research also suggests that TBT can alter the transcription of genes involved in nucleotide excision repair, a critical pathway for fixing damaged DNA. researchgate.net One study demonstrated that the inhibition of the DNA repair system might be a more significant contributor to TBT's genotoxic effects than direct interaction, with the resulting DNA damage initiating a p53-mediated apoptotic response. oup.com

Gene Expression Alterations and Transcriptomic Profiling

Transcriptomic profiling, which analyzes the expression of thousands of genes simultaneously, has provided significant insight into TBT's molecular mechanisms. Exposure to TBT causes widespread changes in gene expression in various model organisms. researchgate.net

In cultured rat mesencephalic neural stem cells, DNA microarray analysis revealed that TBT exposure significantly altered the expression of dozens of genes. researchgate.net Notably, the affected genes were involved in critical cellular pathways, including calcium mobilization, retinoic acid signaling, and apoptosis. researchgate.net Furthermore, the expression of genes within the Wnt signaling family, which plays a fundamental role in embryonic development, was also significantly changed. researchgate.net

Research in human neuroblastoma cells has shown that TBT can induce epigenetic changes, specifically the hypermethylation of the promoter region for the Nuclear Respiratory Factor-1 (NRF-1) gene. nih.govoup.com This epigenetic modification leads to decreased expression of NRF-1, a key regulator of mitochondrial biogenesis and function. nih.govoup.com As an environmental obesogen, TBT has also been linked to heritable epigenetic changes that can persist across generations in animal models. consensus.app Studies in molluscs have shown that TBT acts as a DNA-hypomethylating agent, causing alterations in genome-wide DNA methylation that are linked to phenotypic changes. nih.gov

Table 3: Examples of Gene Expression and Epigenetic Alterations Induced by Tributyltin

Model System Type of Alteration Affected Genes/Pathways Functional Consequence Reference Rat Neural Stem Cells Transcriptional Changes Ca2+-mobilizing genes, retinoic-acid signal genes, Wnt family genes. Disruption of neurodevelopment, induction of apoptosis. researchgate.net Human Neuroblastoma Cells Epigenetic (Hypermethylation) Nuclear Respiratory Factor-1 (NRF-1) promoter. Decreased NRF-1 expression, mitochondrial dysfunction. nih.govoup.com Banded Murex (Hexaplex trunculus) Epigenetic (Hypomethylation) Genome-wide DNA methylation. Linked to reproductive fitness and phenotypic responses. nih.gov Zebrafish (Danio rerio) Transcriptional Changes Genes in lipid metabolism and sexual hormone pathways (RXRα/α, DGAT2). Endocrine disruption. nih.gov

Cellular Homeostasis Disruption Mechanisms

Tributyltin is a potent disruptor of cellular homeostasis, interfering with multiple interconnected systems required for normal cell function and survival. Its high lipid solubility allows it to easily penetrate cell membranes and interact with intracellular components.

A primary target of TBT is the mitochondrion. sangia.org TBT has been shown to inhibit ATP synthesis, the cell's main energy currency, and disrupt the mitochondrial membrane potential. oup.comsangia.org This mitochondrial dysfunction leads to the release of pro-apoptotic proteins, such as cytochrome c, into the cytoplasm, which triggers the caspase cascade and ultimately results in programmed cell death. sangia.org

TBT also profoundly disrupts intracellular calcium (Ca²⁺) homeostasis. sangia.org It can cause a massive increase in cytosolic Ca²⁺ levels, which acts as a trigger for numerous damaging processes, including the activation of proteases and the further collapse of mitochondrial function. sangia.org

Furthermore, exposure to TBT leads to significant oxidative stress. nih.govconsensus.app It increases the production of reactive oxygen species (ROS) while simultaneously inhibiting the activity of crucial antioxidant enzymes. researchgate.netconsensus.app This imbalance between ROS production and antioxidant defense results in widespread damage to cellular components, including lipids, proteins, and DNA. researchgate.net In the blue crab (Callinectes sapidus), TBT exposure was shown to disrupt both metabolic homeostasis and the oxidative balance. consensus.app

Table 4: Mechanisms of Cellular Homeostasis Disruption by Tributyltin

Mechanism Specific Effect Consequence Reference Mitochondrial Dysfunction Inhibition of ATP synthesis, collapse of membrane potential, release of cytochrome c. Energy depletion, initiation of apoptosis. oup.comsangia.org Calcium Homeostasis Disruption Massive increase in intracellular Ca²⁺ concentration. Activation of proteases, caspases, and phospholipases; cell death. sangia.org Oxidative Stress Increased production of Reactive Oxygen Species (ROS), inhibition of antioxidant enzymes. Damage to lipids, proteins, and DNA. nih.govresearchgate.netconsensus.app Metabolic Disruption Alterations in glucose and glycogen (B147801) levels. Disruption of energy balance in organisms. consensus.app

Mitochondrial Dysfunction and Oxidative Stress Responses

Mitochondria are primary targets of tributyltin toxicity. researchgate.net TBT compounds are recognized as potent inhibitors and uncouplers of mitochondrial oxidative phosphorylation. researchgate.netwho.int The interaction of TBT with mitochondrial structures initiates a cascade of detrimental events. Research indicates that TBT interacts with the adenine (B156593) nucleotide translocator, a component of the mitochondrial permeability transition pore. nih.govnih.gov This interaction, likely with critical thiol residues, leads to the opening of the pore, which in turn causes a decrease in the mitochondrial membrane potential. nih.govnih.gov

The loss of membrane potential is a critical event in mitochondrial damage, leading to the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytoplasm. researchgate.netnih.govnih.gov Furthermore, TBT has been shown to induce mitochondrial fragmentation by promoting the degradation of essential mitochondrial fusion proteins, such as mitofusins 1 and 2. rsc.org This disruption of mitochondrial dynamics impairs mitochondrial quality control and energy production. rsc.org

The impairment of the mitochondrial electron transport chain and the uncoupling of oxidative phosphorylation are major sources of reactive oxygen species (ROS). mdpi.com The overproduction of ROS overwhelms the cell's antioxidant defense systems, leading to a state of oxidative stress. This is characterized by significant damage to cellular macromolecules. mdpi.com Studies in various aquatic organisms have demonstrated that TBT exposure leads to increased levels of lipid peroxidation, often measured by the concentration of malondialdehyde (MDA). mdpi.comnih.govmdpi.com Concurrently, the activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), is often inhibited or depleted, further exacerbating the oxidative damage. nih.govfrontiersin.org This redox imbalance is a central mechanism of TBT's toxicity, affecting a wide range of physiological and metabolic functions. mdpi.com

Table 1: Research Findings on TBT-Induced Mitochondrial Dysfunction and Oxidative Stress

| Organism/Cell Type | Observed Effect | Key Molecular/Cellular Mechanism | Reference |

|---|---|---|---|

| Rat Liver Mitochondria | Decreased mitochondrial membrane potential; Cytochrome c release | Interaction with adenine nucleotide translocator, opening the permeability transition pore. | nih.govnih.gov |

| Human Embryonic Carcinoma Cells (NT2/D1) | Mitochondrial fragmentation; Degradation of mitofusins 1 and 2 | Inhibition of NAD+-dependent isocitrate dehydrogenase (NAD-IDH). | rsc.org |

| Zebrafish (Danio rerio) Embryos | Elevated ROS and MDA levels; Reduced SOD and CAT activities | Induction of oxidative stress leading to cardiovascular developmental damage. | nih.gov |

| Blue Crab (Callinectes sapidus) | Increased total ROS and TBARS (lipid peroxidation) content | TBT-induced oxidative stress leading to loss of gill function. | mdpi.com |

| Rainbow Trout (Oncorhynchus mykiss) | Increased malondialdehyde levels | Induction of oxidative stress in the liver. | d-nb.info |

| Common Carp (Cyprinus carpio) | Inhibition of antioxidant enzymes (SOD, CAT, GPX) | Induction of oxidative stress and inhibition of Na+/K+ ATPase activity. | frontiersin.org |

Cell Cycle Perturbation and Apoptosis Induction Pathways

The cellular damage and stress signals originating from mitochondrial dysfunction and oxidative stress can halt the progression of the cell cycle, providing the cell with time to repair damage or, if the damage is too severe, to initiate apoptosis. nih.gov Research has shown that tributyltin can perturb the cell cycle at different checkpoints. In the yeast Saccharomyces cerevisiae, TBT exposure was found to cause cell cycle arrest at the G1 phase, a response linked to the production of ROS. nih.gov In human embryonic carcinoma cells, TBT induced G2/M phase arrest by reducing the levels of key regulatory proteins like cyclin B1 and cell division cycle 25C (cdc25C), an effect mediated through the inhibition of NAD+-dependent isocitrate dehydrogenase. nih.gov

When cellular damage is irreparable, TBT is a potent inducer of apoptosis, or programmed cell death. nih.govtandfonline.com The primary pathway implicated is the intrinsic, or mitochondrion-dependent, pathway. nih.govnih.gov This pathway is initiated by the TBT-induced release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov In the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome. harvard.eduresearchgate.net The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. tandfonline.comharvard.edu Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3, which orchestrate the systematic dismantling of the cell by cleaving a multitude of cellular proteins. tandfonline.com Studies in rat T-lymphocytes have confirmed that TBT exposure leads to marked increases in the activities of caspase-9 and caspase-3. tandfonline.com

Interestingly, the cellular energy state, specifically the level of intracellular ATP, appears to be a critical determinant in the mode of cell death following TBT exposure. nih.gov Research on Jurkat cells demonstrated that when glycolytic ATP production was maintained, TBT induced apoptosis. nih.gov However, when TBT caused a rapid depletion of intracellular ATP, the cells underwent necrotic death instead. nih.gov This suggests that the execution of the apoptotic program is an energy-dependent process. nih.gov

Table 2: Research Findings on TBT-Induced Cell Cycle Perturbation and Apoptosis

| Organism/Cell Type | Observed Effect | Key Molecular/Cellular Mechanism | Reference |

|---|---|---|---|

| Yeast (Saccharomyces cerevisiae) | Cell cycle arrest at G1 phase | Mediated by reactive oxygen species (ROS) production. | nih.gov |

| Human Embryonic Carcinoma Cells (NT2/D1) | Cell cycle arrest at G2/M phase | Reduced levels of cdc25C and cyclin B1 via NAD-IDH inhibition. | nih.gov |

| Rat T-lymphocytes | Induction of apoptosis | Activation of caspase-9 and caspase-3, indicating mitochondrial involvement. | tandfonline.com |

| Human Jurkat Cells | Induction of apoptosis (vs. necrosis) | Apoptosis requires glycolytic ATP production for cytochrome c release and caspase activation. | nih.gov |

| Marine Sponge (Geodia cydonium) | Induction of apoptosis | Demonstration of programmed cell death in an invertebrate model upon TBT exposure. | rafhladan.is |

Ecological Impact Assessments and Environmental Risk Characterization for Tributyltin Laurate

Community-Level Ecological Studies

The introduction of TBT into aquatic environments has profound effects on the structure and dynamics of biological communities. Its high toxicity impacts a wide range of organisms, leading to shifts in species composition and abundance. ijrar.org

Benthic communities, the organisms inhabiting the sediment of aquatic environments, are particularly vulnerable to TBT contamination due to its tendency to adsorb to and accumulate in sediments. nih.govnih.gov Sediments act as a long-term reservoir for TBT, creating a persistent source of exposure for bottom-dwelling organisms. ca.gov

Table 1: Effects of Tributyltin (TBT) on Benthic Community Structure

| Study Location/Type | TBT Concentration (in sediment) | Observed Effects on Benthic Community | Reference |

|---|---|---|---|

| Barcelona Harbour, Spain | High contents (specific values varied) | Deterioration of the benthic community, especially in the inner port area. | nih.gov |

| Exe Estuary, UK (Microcosm) | 0.3, 0.6, and 0.9 µg/g | Significant effects on nematode community structure at all doses. | nih.gov |

| Rame Head, UK (Subtidal, Microcosm) | 0.9 µg/g | Significant effects on nematode community structure only at the highest dose. | nih.gov |

| San Diego Bay, USA | Not specified (related to boat moorings) | Changes in faunal composition in hard bottom communities. | epa.gov |